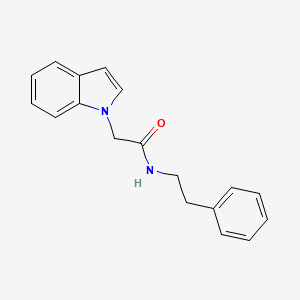

2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-indol-1-yl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c21-18(19-12-10-15-6-2-1-3-7-15)14-20-13-11-16-8-4-5-9-17(16)20/h1-9,11,13H,10,12,14H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRMJMFNDNLGSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Analytical Methods Applied to 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide

Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Each technique offers unique insights into the compound's atomic connectivity and chemical environment.

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. researchgate.netupi.edu

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, the expected signals can be assigned to the protons of the indole (B1671886) ring, the N-phenylethyl group, and the acetamide (B32628) linker. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Indole H-2, H-3 | 7.0 - 7.5 | Doublet, Doublet | 2H |

| Indole H-4, H-5, H-6, H-7 | 7.1 - 7.7 | Multiplet | 4H |

| Phenyl H (C₆H₅) | 7.1 - 7.3 | Multiplet | 5H |

| N-H (Amide) | 5.8 - 6.5 | Triplet (broad) | 1H |

| N-CH₂ (Indole) | 4.9 - 5.1 | Singlet | 2H |

| NH-CH₂ | 3.5 - 3.7 | Quartet | 2H |

| Ar-CH₂ | 2.8 - 3.0 | Triplet | 2H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum is typically broadband decoupled to show each unique carbon as a single peak. researchgate.netupi.edu The predicted chemical shifts are based on the different carbon environments within the indole, phenyl, and acetamide portions of the structure.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Indole C-7a | 136 - 138 |

| Phenyl C-1 (quaternary) | 138 - 140 |

| Phenyl CH | 126 - 130 |

| Indole C-2, C-3a, C-3 | 102 - 130 |

| Indole CH (aromatic) | 110 - 125 |

| N-CH₂ (Indole) | 48 - 52 |

| NH-CH₂ | 40 - 43 |

| Ar-CH₂ | 35 - 38 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ipfdd.de The IR spectrum of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities.

Key expected vibrational frequencies include:

N-H Stretching: A moderate to strong absorption band for the secondary amide N-H group.

C-H Stretching: Bands for aromatic C-H bonds (from both indole and phenyl rings) and aliphatic C-H bonds.

C=O Stretching: A strong, sharp absorption band characteristic of the amide I band (carbonyl stretch).

N-H Bending: An absorption associated with the amide II band.

C=C Stretching: Multiple bands in the aromatic region corresponding to the indole and phenyl rings.

Interactive Data Table: Predicted IR Absorption Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3250 - 3350 | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2950 | Medium |

| Amide Carbonyl | C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| Amide N-H Bend | N-H Bend (Amide II) | 1520 - 1570 | Medium-Strong |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. scirp.org

For 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide (C₁₈H₁₈N₂O), the molecular weight is approximately 278.36 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 278.

The fragmentation of the molecule is anticipated to occur at its weakest bonds, primarily around the amide linkage and the benzylic position. Key fragmentation pathways would likely include:

Benzylic cleavage of the phenylethyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91.

Cleavage of the C-N bond in the phenylethyl chain, generating a fragment at m/z = 105 or m/z = 104.

Alpha-cleavage adjacent to the indole nitrogen, which can lead to fragments characteristic of the indoleacetamide portion. scirp.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Predicted m/z | Proposed Fragment Ion | Fragment Structure |

| 278 | Molecular Ion [M]⁺˙ | [C₁₈H₁₈N₂O]⁺˙ |

| 174 | [M - C₇H₇]⁺ | [C₁₁H₁₁N₂O]⁺ |

| 130 | Indol-1-ylmethyl cation | [C₉H₈N]⁺ |

| 105 | Phenylethyl cation | [C₈H₉]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions, particularly in molecules with chromophores like aromatic rings and conjugated systems. asiapharmaceutics.info The UV-Vis spectrum of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is expected to be a composite of the absorptions from the N-substituted indole and the phenyl chromophores.

The indole ring system typically exhibits strong absorption bands around 220 nm and a more complex, structured band between 260-290 nm. researchgate.netresearchgate.net The phenyl group also absorbs in the UV region.

Interactive Data Table: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Chromophore | Electronic Transition | Predicted λₘₐₓ (nm) |

| Indole & Phenyl Rings | π → π | ~220 |

| Indole Ring | π → π | ~270 - 290 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for an accurate assessment of its purity. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor reaction progress, screen for appropriate separation conditions, and assess the purity of a sample. nih.gov

For the analysis of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, the typical procedure would involve:

Stationary Phase: A silica (B1680970) gel plate (Silica Gel 60 F₂₅₄) is commonly used, as the compound has moderate polarity.

Mobile Phase: A solvent system consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) would be employed. The ratio would be optimized to achieve a retention factor (R_f) value ideally between 0.3 and 0.7.

Visualization: Due to the presence of two aromatic rings, the compound is UV-active. The spot on the TLC plate can be visualized under a UV lamp, typically at a wavelength of 254 nm, where it will appear as a dark spot against a fluorescent background. nih.gov Staining with reagents like potassium permanganate (B83412) or vanillin (B372448) can also be used for visualization.

The purity is assessed by the presence of a single spot under various solvent conditions. The appearance of multiple spots would indicate the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For a compound like 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, a reverse-phase HPLC method is often the most suitable approach. This method utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Due to the presence of the indole and phenyl rings, the compound is expected to have strong ultraviolet (UV) absorbance, making UV detection a highly effective method for its quantification. A typical HPLC analysis for an indole derivative would involve a C18 or C8 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic acid or acetic acid to improve peak shape and resolution.

Below is an interactive data table detailing a representative set of HPLC conditions that could be applied for the analysis of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, based on methods used for similar compounds. nih.govmdpi.comnih.govmdpi.com

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient and column, but would be determined by running a standard of the pure compound. |

This table represents a typical starting point for method development. The exact conditions would need to be optimized to achieve the best separation and peak shape for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

Elemental Composition Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. For 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, the molecular formula is C₁₈H₁₈N₂O.

The theoretical elemental composition can be calculated from the atomic weights of the constituent elements. High-resolution mass spectrometry (HRMS) is a modern technique that can provide very accurate mass measurements, which in turn can confirm the elemental composition.

The following interactive data table shows the theoretical elemental composition of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Alongside, representative experimental data from a structurally similar compound, N-(3,4-Dimethylphenyl)-2-(1H-indol-3-yl)acetamide (C₁₈H₁₈N₂O), is provided to illustrate the expected level of agreement. nih.gov

| Element | Theoretical % for C₁₈H₁₈N₂O | Representative Experimental % (for an analogue) |

| Carbon (C) | 77.67% | 77.59% |

| Hydrogen (H) | 6.52% | 6.55% |

| Nitrogen (N) | 10.06% | 10.01% |

| Oxygen (O) | 5.75% | 5.85% (Typically calculated by difference) |

The experimental values shown are for a closely related compound and serve as an example of the expected accuracy of elemental analysis. For 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, experimental results would be expected to be within ±0.4% of the theoretical values to be considered acceptable.

Computational Chemistry and Molecular Modeling Studies of 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide

Molecular Docking Investigations4.2.1. Ligand-Protein Interaction Profiling 4.2.2. Prediction of Binding Affinities and Binding Poses

Should research on the computational and molecular modeling of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide be published in the future, this article can be updated to reflect those findings.

Hydrogen Bonding Networks and Key Interactions

The molecular structure of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, featuring both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen of the amide), is conducive to the formation of intricate hydrogen bonding networks. These non-covalent interactions are pivotal in determining the compound's conformation in both solid-state and biological environments.

In the crystalline state, molecules of similar indole (B1671886) acetamide (B32628) derivatives are often linked by N-H···O hydrogen bonds, forming layered structures. nih.gov For instance, in a related compound, (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide, two distinct N—H⋯O hydrogen bonds dictate the crystal packing, linking the molecules into layers. nih.gov It is highly probable that 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide would exhibit similar intermolecular hydrogen bonding patterns, where the amide N-H of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule.

When interacting with a biological target, such as a protein receptor, these hydrogen bonding capabilities are critical for molecular recognition and binding affinity. The amide N-H can act as a hydrogen bond donor to an acceptor residue (e.g., the side chain of aspartate, glutamate, or a backbone carbonyl oxygen) in the protein's active site. Conversely, the carbonyl oxygen can accept a hydrogen bond from a donor residue like lysine, arginine, or a backbone N-H. In the context of KRASG12C inhibitors, the secondary amide linker of analogous structures has been observed to form hydrogen bonds with the protein's backbone and the side chain hydroxyl group of tyrosine. nih.gov The indole ring itself, while generally considered hydrophobic, can also participate in weaker C-H···O interactions.

A hypothetical representation of potential hydrogen bond interactions with amino acid residues is presented in Table 1.

Table 1: Potential Hydrogen Bonding Interactions of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide in a Biological Target

| Molecular Feature | Interaction Type | Potential Amino Acid Partner |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone C=O |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Tyrosine, Backbone N-H |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful computational tool to investigate the dynamic behavior of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide over time, particularly its interaction with biological macromolecules.

MD simulations can be employed to assess the stability of the ligand-protein complex. By simulating the system over nanoseconds or even microseconds, researchers can observe the conformational changes of both the ligand and the protein. Key metrics to evaluate stability include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory for the ligand suggests that it remains bound in a consistent pose within the active site.

Furthermore, analysis of the simulation can reveal the persistence of key interactions, such as the hydrogen bonds identified in molecular docking studies. The percentage of simulation time that a specific hydrogen bond is maintained is a strong indicator of its importance for binding affinity. For related indole derivatives, MD simulations have been used to confirm the stability of ligand binding within the active site of a target protein. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of analogs of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, both 2D- and 3D-QSAR models can be developed to guide the design of new, more potent compounds.

2D-QSAR: This approach correlates biological activity with 2D descriptors calculated from the molecular structure, such as molecular weight, logP (lipophilicity), and topological indices. For instance, a study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives identified several descriptors that were crucial for their anti-influenza A virus activity. semanticscholar.org A hypothetical 2D-QSAR study on analogs of the title compound might reveal that increasing lipophilicity (higher logP) or the number of aromatic rings positively correlates with activity, up to a certain threshold.

3D-QSAR: This method provides a more detailed, three-dimensional insight by correlating activity with the spatial arrangement of molecular properties (fields). Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. A 3D-QSAR model for analogs of this compound could generate contour maps indicating regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. For example, a CoMFA model might suggest that adding a bulky substituent to the phenyl ring would enhance binding, while a CoMSIA model could highlight the importance of hydrogen bond donor/acceptor fields near the amide linkage. researchgate.net

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for a series of active analogs of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric requirements but are structurally distinct from the original series. dergipark.org.tr A potential pharmacophore model derived from the title compound and its analogs is described in Table 2.

Table 2: Hypothetical Pharmacophore Features for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide Analogs

| Pharmacophore Feature | Corresponding Molecular Moiety |

|---|---|

| Aromatic Ring | Indole Ring |

| Aromatic Ring | Phenyl Ring |

| Hydrogen Bond Donor | Amide N-H |

| Hydrogen Bond Acceptor | Amide C=O |

This pharmacophore model serves as a blueprint for designing new molecules with a higher probability of being biologically active, guiding the synthesis of the next generation of compounds.

Biological Activity Profiling of 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide in Preclinical Models

In Vitro Cellular Assays

Research into the therapeutic potential of indole-based compounds has identified derivatives with activity against specific cancer targets. Within a study focused on the discovery of covalent inhibitors for KRASG12C, a mutated protein driving several forms of cancer, 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide was synthesized and evaluated as an analog in a series of potential inhibitors. nih.gov

The compound, referred to as an aliphatic ring-opened variant (N-(2-phenylethyl)-carboxamide), was assessed for its ability to inhibit downstream signaling of KRASG12C in cellular assays. The study reported that while it demonstrated an improvement in activity compared to an unsubstituted indole (B1671886) core structure, its potency was weaker than that of a tetrahydroisoquinoline (THIQ) analog developed in the same series. nih.gov Specific inhibitory concentration (IC50) values for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide were not detailed in the primary report, which focused on more potent derivatives. nih.gov

| Compound | Target | Relative Activity Finding |

|---|---|---|

| Unsubstituted Indole Analog | KRASG12C | Baseline Activity |

| 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide | KRASG12C | Improved activity relative to unsubstituted indole |

| Tetrahydroisoquinoline (THIQ) Analog | KRASG12C | Stronger activity than 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide |

A comprehensive review of published scientific literature did not yield studies specifically investigating the antibacterial or antifungal properties of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. While other indole acetamide (B32628) derivatives have been evaluated for such activities, data for the specified compound is not available.

There is currently no available data from preclinical in vitro studies assessing the antiviral activity of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Research on related indole-based molecules has shown activity against various viral targets, but the specific compound of interest has not been profiled in this context.

An extensive search of scientific databases and literature reveals no specific studies on the anti-inflammatory effects of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide in cellular models.

Preclinical data regarding the antioxidant capacity of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not available in the current scientific literature. Studies have not yet reported on its potential for reactive oxygen species scavenging or its effects on antioxidant enzyme modulation.

No studies detailing the receptor binding profile or functional activity of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide at G-protein coupled receptors (GPCRs), ion channels, or other receptors have been identified in the public domain.

Enzyme Inhibition or Modulation Studies (e.g., kinases, hydrolases, transferases)

While direct enzymatic inhibition studies on 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide are not extensively available in the public domain, research on structurally similar compounds provides insights into its potential as an enzyme inhibitor. A notable study focused on the discovery of covalent inhibitors of KRASG12C, a GTPase implicated in various cancers, investigated a series of N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides. nih.gov Within this research, an aliphatic ring-opened variant, N-(2-phenylethyl)-carboxamide, which is structurally analogous to 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, was synthesized and evaluated. nih.gov

The indole acetamide scaffold has been identified as a key pharmacophore for interacting with enzymatic targets. Although the primary focus of the aforementioned study was on KRAS, a member of the GTPase superfamily, the findings suggest that the 2-(1H-indol-1-yl)acetamide core can be a versatile platform for designing enzyme inhibitors. The specific impact of the N-(2-phenylethyl) substituent on the inhibitory activity against kinases, hydrolases, and transferases remains an area for further investigation.

In Vivo Animal Models (Preclinical Efficacy)

Direct in vivo preclinical efficacy studies for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide are not currently available in published literature. However, the therapeutic potential of structurally related acetamide and indole derivatives has been explored in various animal models, offering a predictive glimpse into the possible activities of the title compound.

Assessment of Antinociceptive Effects

The antinociceptive properties of acetamide derivatives have been demonstrated in rodent models of pain. For instance, N-(2-hydroxy phenyl) acetamide has been shown to inhibit nociceptive sensation in rats with adjuvant-induced arthritis. nih.govresearchgate.net This suggests that the acetamide functional group may contribute to analgesic effects. The presence of an indole nucleus, a common feature in many biologically active compounds, could further modulate this activity. However, without direct testing of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, its specific antinociceptive profile remains speculative.

Anti-Inflammatory Efficacy in Rodent Models

Similar to antinociceptive activity, the anti-inflammatory potential of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide can be inferred from related structures. N-(2-hydroxy phenyl) acetamide significantly reversed paw edema and reduced pro-inflammatory cytokines such as IL-1β and TNF-α in a rat model of adjuvant-induced arthritis. nih.govnih.gov The study highlights the potential of the acetamide scaffold in mitigating inflammatory responses. The indole component of the title compound is also found in several molecules with anti-inflammatory properties, suggesting a possible synergistic or additive effect.

Anti-Tumor Efficacy in Xenograft Models

The indole moiety is a key structural feature in many anti-cancer agents. While no xenograft studies have been reported for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, other indole-containing compounds have demonstrated anti-tumor efficacy. For example, derivatives of indole-3-glyoxylamide (B122210) have shown anti-proliferative activity against various cancer cell lines. nih.gov Furthermore, the investigation of 2-(1H-indol-1-yl)acetamide derivatives as KRASG12C inhibitors points to a potential application in oncology, as KRAS is a well-known oncogene. nih.govnih.gov The efficacy of the specific compound in a xenograft model would be necessary to validate this potential.

Neuroprotective Effects in Animal Models of Neurological Disorders

The neuroprotective potential of acetamide derivatives has been explored in preclinical settings. A notable example is 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950), which has shown neuroprotective actions in animal models of hypoxia and global ischemia. nih.gov This compound, while structurally different, shares the acetamide linkage and a phenylethylamine-like moiety. These findings suggest that molecules containing these structural motifs may warrant investigation for their effects on neurological disorders. The indole ring itself is a core component of many neuroactive compounds, further supporting the rationale for evaluating the neuroprotective capacity of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

Biochemical and Biophysical Characterization of Target Interactions

Direct biochemical and biophysical data for the interaction of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide with a specific biological target are limited. However, the study on KRASG12C inhibitors provides valuable insights into the potential binding mode of the 2-(1H-indol-1-yl)acetamide scaffold. nih.gov In that research, X-ray crystallography of a related analog revealed that the indole moiety engages in van der Waals interactions within a key binding pocket of the protein. The amide linker was shown to form crucial hydrogen bonds with the protein backbone. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative information on the kinetics of binding, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

In a typical SPR experiment to characterize 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, a purified target protein would be immobilized on a sensor chip. The compound would then be flowed over the surface at various concentrations. The binding and dissociation events would be monitored by detecting changes in the refractive index at the sensor surface.

The data obtained would be presented in a sensorgram, plotting response units against time. Analysis of these sensorgrams would yield the kinetic parameters, which could be summarized in a data table as illustrated below.

Hypothetical SPR Data Table for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide

| Target Protein | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) |

|---|---|---|---|

| Target X | Data not available | Data not available | Data not available |

This table represents the format of data that would be generated from SPR experiments. Currently, no such data exists for the specified compound.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry is a technique used to directly measure the heat changes that occur during a binding event. springernature.comwhiterose.ac.uk This allows for the determination of the thermodynamic parameters of the interaction, including the binding affinity (KD), enthalpy change (ΔH), and entropy change (ΔS). springernature.comwhiterose.ac.uk These parameters provide a complete thermodynamic profile of the molecular interaction.

In an ITC experiment, a solution of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide would be titrated into a solution containing the target protein. The heat released or absorbed upon binding would be measured. The resulting data would be used to determine the stoichiometry of binding (n), the binding constant (Ka, the inverse of KD), and the changes in enthalpy and entropy.

Hypothetical ITC Data Table for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide

| Target Protein | Stoichiometry (n) | Affinity (KD) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |

|---|---|---|---|---|

| Target X | Data not available | Data not available | Data not available | Data not available |

This table illustrates the expected format for ITC-derived thermodynamic data. No such data is currently available for the compound .

Cryo-Electron Microscopy (Cryo-EM) for Structural Insights into Ligand-Target Complexes

Cryo-Electron Microscopy is a revolutionary technique in structural biology that allows for the high-resolution visualization of biomolecular complexes in their near-native state. technologynetworks.com For a compound like 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, Cryo-EM could provide detailed structural information about how it binds to its target protein. technologynetworks.com

This would involve flash-freezing a solution of the ligand-target complex and imaging the individual particles with an electron microscope. The resulting images would be processed and reconstructed to generate a three-dimensional model of the complex. This model would reveal the specific amino acid residues involved in the interaction, the conformation of the bound ligand, and any conformational changes in the protein upon binding.

Hypothetical Cryo-EM Findings for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide

| Parameter | Description |

| Resolution | Data not available |

| Binding Site | Data not available |

| Key Interacting Residues | Data not available |

| Ligand Conformation | Data not available |

| Protein Conformational Changes | Data not available |

This table outlines the type of structural insights that would be gained from a Cryo-EM study. At present, no such structural data exists for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide.

Mechanism of Action Elucidation for 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide

Target Identification and Validation

There is no published data identifying or validating the specific biological targets of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. While research exists on other indole (B1671886) derivatives, such as those targeting KRASG12C or viral proteins, this information cannot be accurately extrapolated to the specific compound . nih.govnih.govsemanticscholar.org

Intracellular Signaling Pathway Modulation

Scientific studies detailing the modulation of intracellular signaling pathways by 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide are not available. The effects of a compound on these complex pathways are highly specific to its molecular structure. nih.gov

Effects on Cell Cycle Progression

There are no experimental findings that describe the effects of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide on cell cycle progression. Studies on other acetamide-bearing compounds have shown the potential for cell cycle arrest, but similar investigations have not been conducted for this specific molecule. nih.govnih.gov

Induction of Apoptosis and Cell Death Pathways

The ability of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide to induce apoptosis or activate other cell death pathways has not been documented in the scientific literature. While related indole-containing molecules have been shown to induce apoptosis in cancer cells, this is not indicative of the activity of the specified compound. mdpi.comnih.govnih.gov

Modulation of Gene Expression and Protein Synthesis

There is no available research on how 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide may modulate gene expression or protein synthesis. The impact of chemical compounds on these fundamental cellular processes requires specific investigation. nih.gov

Cellular Uptake and Subcellular Localization Studies

No studies have been published that investigate the cellular uptake mechanisms or the subcellular localization of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Understanding how a compound enters cells and where it accumulates is crucial for determining its mechanism of action. plos.orgmdpi.comresearchgate.net

Enzymatic Pathway Inhibition or Activation

There is a lack of data regarding the inhibitory or activatory effects of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide on any enzymatic pathways. Enzyme inhibition is a common mechanism for drug action, but no such role has been identified for this compound. mdpi.com

Absence of Publicly Available Research on the Receptor-Mediated Signaling of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide

A comprehensive review of available scientific literature and research databases reveals a significant gap in the understanding of the specific molecular interactions and signaling pathways associated with the chemical compound 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Despite searches for its mechanism of action and receptor-mediated signaling events, no dedicated studies detailing its pharmacological profile were identified.

The current body of scientific knowledge lacks specific data on the receptor binding profile, downstream signaling cascades, and the impact on second messenger systems for this particular molecule. Research into structurally related indole-acetamide derivatives offers some insights into the potential biological activities of this class of compounds, but direct extrapolation of these findings to 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not scientifically valid without specific experimental evidence.

For instance, studies on other indole-containing molecules have implicated them in a variety of biological processes, including as inhibitors of enzymes or as ligands for various receptors. However, the precise nature of the substituents on both the indole ring and the acetamide (B32628) nitrogen are critical determinants of a compound's pharmacological activity and mechanism of action. Therefore, without direct research on 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, any discussion of its receptor-mediated signaling would be purely speculative.

Further investigation and dedicated research are necessary to elucidate the potential therapeutic effects and the underlying molecular mechanisms of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide. Such studies would need to include receptor binding assays, functional cellular assays to measure downstream signaling, and potentially structural biology studies to understand the direct interactions with any identified protein targets. Until such research is conducted and published, the receptor-mediated signaling events of this compound remain uncharacterized.

Structure Activity Relationship Sar Studies of 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide Derivatives

Influence of Indole (B1671886) Ring Substitution Patterns

The indole scaffold is a privileged structure in drug discovery, and its decoration with various substituents is a key strategy for modulating biological effects. chula.ac.th The electronic properties, lipophilicity, and steric profile of the entire molecule can be fine-tuned by introducing different functional groups at specific positions on the indole ring.

In the parent compound, 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, the acetamide (B32628) group is attached to the nitrogen atom at position 1 of the indole ring. This linkage defines the core structure. While further substitution on this nitrogen is not possible without fundamentally altering the linker, the N-1 position itself is a critical anchor. Its connection to the rest of the molecule dictates the spatial orientation of the indole ring relative to the phenylethyl moiety, which is a key factor in how the ligand fits into a biological target.

Modifications at the carbon atoms of the indole ring have a profound impact on the molecule's activity.

Positions C2 and C3: These positions are electronically distinct and sterically important. SAR studies on related indole ligands have shown that substitution at C2 versus C3 can significantly affect intrinsic activity and receptor selectivity. researchgate.net For instance, introducing small alkyl or aryl groups at the C2 position can introduce steric hindrance that may either enhance binding by promoting a specific conformation or decrease it by clashing with the receptor pocket.

Positions C4-C7 (Benzene Ring): Substitution on the benzo portion of the indole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. Research on other indole-based compounds has shown that introducing substituents can prolong the serum half-life by blocking metabolic hydroxylation, a common metabolic pathway for indoles. nih.gov The nature and position of the substituent are critical.

Electron-withdrawing groups (e.g., halogens like chloro or fluoro) can alter the pKa of the indole N-H (if present) and influence electrostatic or halogen-bonding interactions with the target protein.

Electron-donating groups (e.g., methoxy) can serve as hydrogen bond acceptors and modify the electron density of the aromatic system.

Studies on other classes of indole derivatives have demonstrated that the position of substitution is crucial; for example, a methoxy (B1213986) group at position 7 was found to be more favorable for activity than substitutions at other positions. researchgate.net Similarly, fluorine substitution was often more potent than chlorine substitution. researchgate.net

Modifications to the Acetamide Linker

The α-carbon, the methylene (B1212753) (-CH2-) group between the indole nitrogen and the carbonyl, is a key target for modification. Introducing substituents at this position can have several consequences:

Steric Bulk: Adding alkyl groups (e.g., methyl) introduces steric bulk, which can restrict the rotational freedom around the N1-Cα bond. This may lock the molecule into a more rigid, bioactive conformation.

Chirality: Substitution at the α-carbon creates a chiral center. The resulting enantiomers often exhibit different biological activities, providing insights into the stereochemical requirements of the binding site.

The amide functional group itself is a critical pharmacophoric element. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

N-Alkylation: Replacing the hydrogen on the amide nitrogen with a methyl or other alkyl group removes its hydrogen-bond-donating capability. This can be detrimental if that interaction is crucial for binding but can be beneficial if it prevents unwanted interactions or improves membrane permeability. Studies on other acetamide-containing compounds have shown that N-methylation can drastically alter biological activity. academie-sciences.fr

Impact of Phenylethyl Moiety Modifications

The terminal phenylethyl group often plays a crucial role in anchoring the ligand into a specific binding pocket, typically through hydrophobic and aromatic interactions. Modifying the phenyl ring is a powerful tool for probing these interactions and optimizing affinity.

SAR studies on structurally related indole-3-acetamides, where a substituted phenyl ring is attached to the amide nitrogen, provide valuable insights. The electronic nature and position of substituents on this ring significantly influence inhibitory activity. For example, in a series of indole-3-acetamides evaluated as α-amylase inhibitors, the following trends were observed:

Halogen Substituents: The presence of halogens on the phenyl ring generally led to potent activity. A para-fluoro substituent resulted in the most active compound in one series. acs.org The activity was sensitive to the position, with para-substituted compounds often being more active than their meta-substituted counterparts. acs.orgnih.gov

Alkoxy Substituents: Methoxy groups on the phenyl ring also contributed to high activity, suggesting that a combination of steric bulk and electronic properties is at play. acs.org

Alkyl Substituents: The position of simple methyl groups also had a significant effect on activity. researchgate.net

The data from these related compounds suggest that the binding pocket for the phenyl moiety is well-defined and sensitive to the substituent's size, position, and electronic character.

The following table summarizes SAR findings from related indole acetamide derivatives, which can be extrapolated to guide the design of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide analogs. The data illustrates the impact of substitution on the N-phenyl ring on α-amylase inhibitory activity (IC₅₀). acs.orgnih.gov

| Compound Modification (Substituent on Phenyl Ring) | IC₅₀ (μM) |

| p-Fluoro | 1.09 ± 0.11 |

| p-Chloro | 1.76 ± 0.2 |

| p-Bromo | 2.1 ± 0.1 |

| p-Iodo | 2.14 ± 0.08 |

| m-Fluoro | 2.25 ± 0.05 |

| m-Bromo | 2.27 ± 0.04 |

| m-Iodo | 2.28 ± 0.08 |

Substitutions on the Phenyl Ring

Systematic studies detailing the impact of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) of the terminal phenyl ring of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide on its biological activity have not been identified in a comprehensive manner. Research on related, but structurally distinct, indole derivatives often shows that such substitutions can significantly influence potency and selectivity for biological targets, but this cannot be directly extrapolated to the compound .

Changes in the Alkyl Chain Length and Branching

The core structure of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide features a two-carbon (ethyl) chain linking the amide nitrogen to the phenyl ring. One study in the context of KRASG12C inhibitors developed a series of aliphatic ring-opened variants of a more complex parent molecule. nih.gov Within this series, the N-(2-phenylethyl)acetamide derivative (the subject of this article) was found to have improved activity compared to an unsubstituted indole analog. nih.gov However, it was less potent than a more constrained tetrahydroisoquinoline (THIQ) analog, suggesting that the flexibility of the phenylethyl group might be less optimal for this specific target. nih.gov There is a lack of broader research systematically exploring how altering this ethyl chain—for instance, by shortening it to a methyl group, extending it to a propyl or butyl group, or introducing branching—affects the biological profile of this specific indole-1-acetamide scaffold.

Stereochemical Influences on Biological Activity

The introduction of a chiral center, for example by methylation of the alkyl chain to form a 2-(1H-indol-1-yl)-N-(1-phenylethyl)acetamide, would result in stereoisomers. The differential effects of these (R)- and (S)-enantiomers on biological activity are a critical aspect of medicinal chemistry. However, specific studies investigating the stereochemical influences on the biological activity of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide derivatives are not available in the reviewed literature. Chirality often plays a pivotal role in the interaction of small molecules with biological macromolecules, but this has not been specifically documented for this compound.

Correlation of Structural Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Such studies on 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide and its derivatives, which would provide mathematical models to predict the biological outcomes based on physicochemical properties (structural descriptors), have not been specifically reported. While QSAR studies have been conducted on other classes of indole derivatives, the absence of a focused biological dataset for the title compound and its analogs precludes the development of a specific QSAR model.

Derivatization and Analogue Development Strategies Based on the 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide Scaffold

Synthesis of Homologs and Isomers

The synthesis of homologs and isomers is a fundamental strategy in medicinal chemistry to probe the structure-activity relationship (SAR) of a lead compound. This involves altering the size, shape, and stereochemistry of the molecule to understand the spatial and conformational requirements for biological activity.

For the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold, homologation can be achieved by modifying the length of the linker between the indole (B1671886) and amide groups or by altering the ethyl chain of the phenylethyl moiety. A more common approach involves modifying the N-substituent of the acetamide (B32628). Research into covalent inhibitors for the KRASG12C protein explored several aliphatic, ring-opened variants of a related, more complex indole-acetamide structure. nih.gov These analogues help to define the optimal size and flexibility of the N-substituent.

Specifically, the N-(2-phenylethyl) group was compared to other substituents such as N-benzyl and N-benzyl-N-methyl groups. nih.gov These modifications, which alter the spacing and rotatable bonds of the side chain, were found to influence the compound's activity. While these aliphatic variants showed improved activity over an unsubstituted parent compound, they were ultimately less potent than more constrained, cyclic analogues like those containing a tetrahydroisoquinoline (THIQ) moiety. nih.gov

| Compound Name | Modification from Parent Scaffold | Relative Activity Finding nih.gov |

|---|---|---|

| N-benzyl-carboxamide analog | Replacement of phenylethyl with benzyl | Improved activity relative to unsubstituted parent, but weaker than cyclic (THIQ) analog. |

| N-(2-phenylethyl)-carboxamide analog | Core N-substituent of the subject compound | Improved activity relative to unsubstituted parent, but weaker than cyclic (THIQ) analog. |

| N-benzyl-N-methyl-carboxamide analog | Replacement of phenylethyl with N-methylbenzyl | Improved activity relative to unsubstituted parent, but weaker than cyclic (THIQ) analog. |

Isomeric design can introduce chirality, which is crucial for optimizing interactions with chiral biological targets like proteins. For this scaffold, a chiral center can be introduced on the phenylethyl side chain, for example by creating an N-(1-phenylethyl)acetamide analogue. The synthesis of chiral, non-racemic acetamide indole compounds is a significant area of organic chemistry, as they serve as intermediates for various nitrogen-containing heterocyclic compounds and natural product derivatives. nih.gov

Incorporation of Bioisosteric Replacements

Bioisosteric replacement is a strategy used to modify a lead compound by exchanging a functional group with another group of similar size, shape, and electronic properties to improve potency, selectivity, pharmacokinetics, or to reduce toxicity. spirochem.com This approach can be applied to the indole nucleus or the phenyl ring of the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold.

Indole Moiety: The indole ring is a common target for bioisosteric replacement. Potential replacements include:

Azaindoles: Replacing a carbon atom in the benzene (B151609) ring portion of the indole with a nitrogen atom can introduce a hydrogen bond acceptor, potentially improving solubility and forming new interactions with the biological target. It can also alter the metabolic profile of the compound. nih.gov

Phenyl Moiety: The terminal phenyl ring can also be replaced with various bioisosteres to explore interactions and modify properties. Common replacements include:

Pyridyl or other heteroaromatic rings: Introducing a nitrogen atom into the ring can increase polarity and provide a hydrogen bond acceptor site.

Thienyl or Furanyl rings: These five-membered heterocycles can mimic the phenyl ring's spatial properties while having different electronic characteristics.

Cycloalkyl groups: Replacing the aromatic ring with a non-aromatic carbocycle like cyclohexyl can improve metabolic stability by removing a potential site of oxidative metabolism.

The goal of these replacements is to fine-tune the molecule's properties to enhance its drug-like characteristics without losing the essential binding interactions conferred by the original scaffold. nih.gov

Hybrid Compound Design Integrating Additional Pharmacophores

Hybrid compound design involves covalently linking two or more distinct pharmacophoric moieties into a single molecule. mdpi.com This strategy aims to create a compound that can interact with multiple biological targets or with multiple sites on a single target, potentially leading to enhanced efficacy, reduced drug resistance, or a modified side-effect profile. semanticscholar.org

The 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold can serve as a foundation for such designs. The indole nucleus is a privileged scaffold in its own right and has been incorporated into numerous hybrid molecules with anticancer and anti-inflammatory properties. mdpi.commdpi.com

A notable example stemming from research on the indole-acetamide core is the development of KRASG12C inhibitors. Structural insights gained from an advanced indole-acetamide lead compound, which itself was based on the 2-(1H-indol-1-yl)acetamide scaffold, directly informed a "scaffold-hopping" approach. nih.gov This effort led to the discovery of a highly successful hybrid series of molecules, exemplified by AMG 510 (Sotorasib), which advanced into clinical trials for treating cancers with the KRAS p.G12C mutation. nih.gov This demonstrates how a foundational scaffold can be a critical starting point for designing novel, hybrid chemical entities with significant therapeutic potential.

Pro-drug and Soft-drug Design Approaches

Pro-drug and soft-drug design are strategies used to overcome undesirable pharmacokinetic or physicochemical properties of a drug.

Pro-drug Approach: A pro-drug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. researchgate.net This approach is often used to improve properties such as solubility, chemical stability, or membrane permeability. For the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold, a pro-drug strategy could be implemented by:

Introducing a cleavable group: A functional group, such as a hydroxyl group, could be added to the phenyl ring. This hydroxyl could then be derivatized as an ester or a phosphate, creating a more water-soluble pro-drug that is cleaved by endogenous enzymes (esterases or phosphatases) to release the active hydroxylated analogue at the target site. kubinyi.de

Modifying the amide bond: While more challenging, modifications to the amide nitrogen could be designed to be cleaved enzymatically, although this is a less common pro-drug strategy.

Soft-drug Approach: A soft drug is an active compound that is designed to undergo predictable and controlled metabolism to form a non-toxic, inactive metabolite after exerting its therapeutic effect. researchgate.net This strategy is useful for minimizing systemic side effects, particularly for locally administered drugs. A soft-drug version of the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold might involve incorporating a metabolically labile group, such as an ester, at a position critical for activity. Once the drug has performed its function, metabolic hydrolysis of the ester would yield an inactive carboxylic acid metabolite that is readily excreted.

Covalent Inhibitor Design Strategies (if applicable)

Covalent inhibitor design is a powerful strategy for achieving high potency and prolonged duration of action. This involves incorporating a reactive functional group (a "warhead") into the molecule that can form a stable covalent bond with a specific amino acid residue (often a cysteine) on the target protein. rsc.org

The 2-(1H-indol-1-yl)acetamide scaffold has been successfully employed as a basis for designing covalent inhibitors. In the pursuit of inhibitors for KRASG12C, a mutant protein implicated in several cancers, a screening platform called Chemotype Evolution was utilized. nih.gov This process begins with the design of an "anchor molecule" or "bait" that has some affinity for the target. nih.gov

An indole-based bait, derived from the 2-(1H-indol-1-yl)acetamide core, was functionalized with a reactive group to enable the rapid synthesis of a large library of compounds. nih.gov An acrylamide (B121943) moiety was incorporated as the covalent warhead. The resulting library of indole acetamide derivatives was screened, leading to the identification of potent covalent inhibitors of KRASG12C. nih.govnih.gov Structure-activity relationship studies showed that the indole core engages in van der Waals interactions within a key binding pocket of the protein, while the acrylamide warhead forms an irreversible bond with a critical cysteine residue (Cys12). nih.gov This work exemplifies how the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold can be adapted from a simple binding fragment into a highly potent and specific covalent inhibitor.

Future Research Directions and Broader Therapeutic Implications of 2 1h Indol 1 Yl N 2 Phenylethyl Acetamide

Exploration of Novel Biological Targets

The indole (B1671886) acetamide (B32628) framework has been identified in compounds targeting a wide range of diseases, including cancer, viral infections, and inflammatory conditions. mdpi.comnih.govmdpi.com A primary future direction for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide is the systematic exploration of its potential biological targets.

Research on analogous structures provides a logical starting point. For instance, a class of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides has been developed as covalent inhibitors of KRASG12C, a key driver in several cancers like lung and colorectal cancer. nih.gov In that study, an aliphatic ring-opened variant, N-(2-phenylethyl)-carboxamide, was synthesized and showed activity, although it was weaker than the more complex lead compounds. nih.gov This suggests that the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold could be optimized to target the KRAS family of oncoproteins.

Furthermore, various indole derivatives have demonstrated potent activity against other cancer-related targets, including receptor tyrosine kinases (EGFR, VEGFR), serine/threonine kinases (BRAFV600E), and proteins involved in cell cycle regulation and apoptosis. mdpi.commdpi.comresearchgate.net Indole compounds have also been investigated as antiviral agents, with some derivatives showing inhibitory effects against HIV-1 Tat-mediated transcription and respiratory syncytial virus (RSV). nih.govsemanticscholar.org Given the role of inflammation in numerous diseases, another promising avenue is the investigation of targets within inflammatory pathways, such as cyclooxygenase (COX) enzymes, lipoxygenases (LOX), and phospholipases (PLA2), which have been explored as targets for other indole-based molecules. tandfonline.com

| Target Class | Specific Target Examples | Therapeutic Area | Reference Compound Class | Citation |

|---|---|---|---|---|

| Oncogenic Proteins | KRASG12C | Cancer | N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides | nih.gov |

| Protein Kinases | EGFR, VEGFR-2, BRAFV600E | Cancer | Indole-2-carboxamides | mdpi.com |

| Viral Proteins | HIV-1 Tat, RSV Fusion/Replication Proteins | Infectious Disease | Indole-1,3,4-oxadiazole acetamides, Indol-3-yl thio/sulfinyl acetamides | nih.govsemanticscholar.org |

| Inflammatory Enzymes | COX-2, 5-LOX, PLA2 | Neuroinflammation, Inflammatory Disorders | Indole-NSAID Hybrids | tandfonline.com |

| Tubulin | α,β-tubulin | Cancer | Indole–chalcone derivatives | mdpi.com |

Development of Advanced In Vitro and In Vivo Predictive Models

To effectively evaluate the therapeutic potential of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, it is crucial to move beyond traditional preclinical models and adopt advanced predictive systems. lek.comitmedicalteam.pl The high failure rate of drug candidates is often attributed to the poor correlation between simplistic models and human pathophysiology. nih.gov

In Vitro Models: Initial screening can be performed using high-throughput cell-based assays to assess cytotoxicity and effects on cell proliferation in various cancer cell lines. nih.gov However, future research should prioritize the use of more physiologically relevant models. These include:

3D Organoids and Spheroids: These models better mimic the complex cell-cell and cell-matrix interactions of human tissues, offering improved predictability for both efficacy and toxicity. nih.gov

Organ-on-a-Chip Technology: These microfluidic devices replicate the structure and function of human organs, allowing for the study of drug effects in a dynamic, multi-cellular environment. itmedicalteam.plnih.gov They can provide crucial data on absorption, distribution, metabolism, and excretion (ADME) properties. lek.com

In Vivo Models: While there is a push to reduce animal testing, in vivo models remain essential for understanding the systemic effects of a compound. liveonbiolabs.com For cancer research, this includes xenograft models where human tumors are grown in immunocompromised mice. nih.gov In virology, animal models like BALB/c mice are used to study RSV infection. semanticscholar.org A key challenge identified for a related indole acetamide derivative was rapid in vivo metabolism, leading to a lack of efficacy despite promising in vitro results. semanticscholar.org Therefore, future in vivo studies on 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide must include robust pharmacokinetic profiling to assess its stability, distribution, and metabolic fate.

Potential for Multi-Targeted Ligand Design

Complex multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple signaling pathways. nih.gov The multi-target-directed ligand (MTDL) approach, which involves designing a single molecule to interact with multiple targets, has emerged as a powerful strategy to improve therapeutic efficacy and overcome drug resistance. nih.govbohrium.com

The indole scaffold is an excellent candidate for MTDL development due to its proven ability to interact with a wide variety of biological targets. mdpi.comnih.gov Research has shown success in creating indole-based MTDLs, such as dual inhibitors of EGFR and VEGFR-2 for cancer and compounds targeting both acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease. mdpi.comnih.gov

Future research could focus on modifying the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide structure to incorporate additional pharmacophores. For example, by analyzing the binding requirements of a secondary target, functional groups could be added to either the indole ring or the phenylethyl moiety to confer dual activity. An in silico approach combining pharmacophore modeling and molecular docking could guide the rational design of these MTDLs, as has been done for indole derivatives targeting enzymes involved in neuroinflammation. tandfonline.comnih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening Efforts

To fully explore the therapeutic potential of the 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide scaffold, a systematic investigation of its structure-activity relationship (SAR) is necessary. Combinatorial chemistry, coupled with high-throughput screening (HTS), provides an efficient methodology for this exploration. eco-vector.comslideshare.net

This approach involves the rapid, parallel synthesis of a large library of related compounds. researchgate.net Starting with the core structure of 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide, a diverse library of analogues can be generated by systematically varying substituents at multiple positions:

On the Indole Ring: Introducing different functional groups (e.g., halogens, alkyl, alkoxy) at the 4, 5, 6, and 7-positions.

On the Phenyl Ring: Modifying the phenylethyl moiety with various substituents to probe interactions with the target binding pocket.

On the Acetamide Linker: Altering the length or rigidity of the linker connecting the indole and phenyl groups.

Once synthesized, this library can be subjected to HTS against a panel of validated biological targets. manuscriptpoint.com This process can rapidly identify "hit" compounds with improved potency or selectivity, providing valuable SAR data to guide further lead optimization. Platforms such as Chemotype Evolution, which have been used to screen libraries of indole-based compounds, demonstrate the power of this approach in accelerating the discovery of novel inhibitors. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization

Key applications include:

Predictive Modeling: AI/ML algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. patsnap.com These models learn from existing data to predict the biological activity, selectivity, and ADMET properties of newly designed analogues, allowing researchers to prioritize the synthesis of the most promising compounds. preprints.org

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. patsnap.com By providing the model with a set of desired properties (e.g., high affinity for a target, low predicted toxicity), these algorithms can generate novel indole acetamide derivatives optimized for multiple parameters simultaneously. preprints.org

Synthesis Planning: Retrosynthesis AI programs can analyze a target molecule and propose viable and efficient synthetic pathways. nih.gov This accelerates the "make" phase of the design-make-test-analyze cycle by identifying optimal reaction conditions and commercially available starting materials. nih.gov

| AI/ML Application | Description | Impact on Drug Development | Citation |

|---|---|---|---|

| QSAR/QSPR Modeling | Predicts biological activity and physicochemical properties (ADMET) based on molecular structure. | Prioritizes synthesis of compounds with higher probability of success; reduces unnecessary experiments. | patsnap.com |

| Generative Models (De Novo Design) | Designs novel molecules with a desired profile of properties (e.g., potency, selectivity, low toxicity). | Expands exploration of chemical space and accelerates identification of optimized lead candidates. | preprints.org |

| Retrosynthesis Prediction | Proposes efficient, step-by-step synthetic routes for designed molecules. | Reduces time and resources required for chemical synthesis. | nih.gov |

| Multi-Parameter Optimization | Uses reinforcement learning or other algorithms to simultaneously improve multiple compound properties. | Accelerates the transition from a "hit" compound to a preclinical candidate with a balanced profile. | preprints.org |

Q & A

Q. What are the standard synthetic routes for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide?

The compound is synthesized via acylation of indole derivatives. A common method involves reacting indole with bromoacetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. For example, 2-bromo-N-(2-phenylethyl)acetamide can be synthesized by reacting bromoacetyl chloride with 2-phenylethylamine (69% yield) . Similar protocols apply to the target compound, substituting reagents as needed.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the indole core, phenethyl group, and acetamide linkage .

- FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

- HRMS : Validates molecular weight and empirical formula (e.g., C18H17N3O for analogs) .

- X-ray crystallography : Resolves 3D structure using programs like SHELXL .

Q. What biological assays are typically used to evaluate its activity?

Common assays include:

- Antioxidant activity : FRAP (ferric reducing antioxidant power) and DPPH (radical scavenging) assays, with IC50 values compared to standards like ascorbic acid .

- Anticancer screening : MTT assays against cell lines (e.g., HCT-1, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Strategies include:

- Catalyst selection : Using Lewis acids (e.g., ZnCl2) to enhance acylation efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve indole reactivity .

- Continuous flow reactors : Enable scalable production with consistent purity .

- Temperature control : Reflux at 80–100°C balances reaction rate and byproduct formation .

Q. How can contradictions in biological activity data be resolved?

- Assay replication : Ensure consistency across multiple trials and cell lines.

- Purity validation : Use HPLC or GC-MS to confirm compound integrity (>95% purity) .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., halogen-substituted derivatives) to isolate active moieties .

Q. What computational methods aid in predicting its pharmacological properties?

- Molecular docking : Simulate binding to target proteins (e.g., antioxidant enzymes) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

Q. What purification challenges arise, and how are they addressed?

- Byproduct removal : Column chromatography (silica gel, ethyl acetate/hexane eluent) separates unreacted indole or phenethylamine .

- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .

- HPLC prep-scale systems : Resolve stereoisomers or closely related analogs .

Structural and Functional Insights

Q. Which structural features influence its biological activity?

Q. Are there known toxicity or safety concerns for this compound?

While specific data for 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide are limited, indole derivatives generally require:

- Glovebox handling : Avoid dermal exposure due to potential irritancy.

- Ventilation : Prevent inhalation of fine powders during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.